N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide
Description
Properties
CAS No. |
515172-79-9 |
|---|---|
Molecular Formula |
C19H25N3O2S |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide |
InChI |
InChI=1S/C19H25N3O2S/c20-18(16-10-4-1-5-11-16)19(17-12-6-2-7-13-17)21-25(23,24)22-14-8-3-9-15-22/h1-2,4-7,10-13,18-19,21H,3,8-9,14-15,20H2/t18-,19-/m0/s1 |
InChI Key |
YKMNMUDKPVHDEW-OALUTQOASA-N |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of (1S,2S)-2-Amino-1,2-diphenylethylamine
The chiral diamine backbone is synthesized via asymmetric hydrogenation or resolution techniques:
- Asymmetric Catalytic Hydrogenation :
Enantioselective reduction of α,β-unsaturated imines using chiral catalysts (e.g., Rhodium-BINAP complexes) yields the (1S,2S)-configured diamine. For example, hydrogenation of (E)-N-(diphenylmethylene)benzylamine with [(Rh(cod)(S)-BINAP)]BF₄ achieves >95% enantiomeric excess (ee). - Resolution of Racemic Mixtures :
Diastereomeric salts formed with chiral acids (e.g., L-tartaric acid) enable separation via crystallization. This method, though laborious, is scalable for industrial applications.
Preparation of Piperidine-1-sulfonyl Chloride
Piperidine-1-sulfonyl chloride, the sulfonating agent, is synthesized via chlorosulfonation:
- Chlorosulfonic Acid Reaction :
Piperidine is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
$$
\text{Piperidine} + \text{ClSO}3\text{H} \xrightarrow{\text{SOCl}2} \text{Piperidine-1-sulfonyl chloride} + \text{HCl} \quad
$$ - Alternative Route :
Sulfur trioxide (SO₃) complexed with dioxane reacts with piperidine under anhydrous conditions, offering higher purity.
Sulfonamide Coupling
The final step involves coupling the diamine with piperidine-1-sulfonyl chloride:
- Base-Mediated Reaction :
(1S,2S)-2-Amino-1,2-diphenylethylamine is dissolved in dichloromethane or DMF, treated with aqueous Na₂CO₃ (pH 9–10), and reacted with piperidine-1-sulfonyl chloride at 0–5°C. The product precipitates upon acidification (HCl).
$$
\text{R-NH}2 + \text{R'-SO}2\text{Cl} \xrightarrow{\text{Base}} \text{R-NH-SO}_2\text{-R'} \quad
$$ - Yield Optimization :
Using 1.2 equivalents of sulfonyl chloride and maintaining pH >8 minimizes side reactions (e.g., over-sulfonation). Yields typically range from 65% to 80%.
Stereochemical Considerations
- Chiral Integrity :
The (1S,2S) configuration is preserved by avoiding harsh conditions (e.g., high temperatures >60°C) during sulfonamide formation. - By-Products :
Racemization is observed if the reaction mixture becomes acidic prematurely. Neutralization with weak bases (e.g., NaHCO₃) mitigates this risk.
Purification and Characterization
- Recrystallization :
Crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted sulfonyl chloride and diamine. - Chromatography :
Silica gel column chromatography with ethyl acetate/hexane (1:2) resolves diastereomeric impurities. - Analytical Data :
Applications and Derivatives
- Biological Activity :
Piperidine sulfonamides exhibit inhibitory activity against enzymes like MEK kinase and cholinesterase, suggesting potential in neurodegenerative disease therapy. - Structural Analogues : Substitution at the piperidine nitrogen (e.g., ethyl, aryl groups) enhances pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the piperidine ring may interact with receptors or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Group
The sulfonamide moiety’s substitution pattern significantly impacts physicochemical properties and bioactivity. Key analogs include:
Camphor-Sulfonamide Derivative
- Structure : The sulfonamide group is attached to a bicyclo[2.2.1]heptane (camphor) ring (C24H30N2O3S; MW: 426.58 g/mol) .
- Key Differences: Increased steric bulk and lipophilicity due to the camphor group. Four stereocenters (vs.
- Applications : Used in asymmetric synthesis as a chiral auxiliary .
4-Methylbenzenesulfonamide Analog
- Structure : Para-methylbenzene substituent (C21H22N2O2S; MW: 366.48 g/mol) .
- Key Differences :
- Applications : Chiral ligand in hydrogenation reactions .
Trifluoromethanesulfonamide Derivatives
- Structure : CF3-substituted sulfonamides (e.g., C15H15F3N2O2S; MW: 319.42 g/mol) .
- Key Differences :
- Electron-withdrawing CF3 group increases sulfonamide acidity, enhancing solubility in basic media.
- Higher lipophilicity (LogP) due to fluorine atoms.
- Applications : Medicinal chemistry for CNS-targeting agents .
Thiophene-2-sulfonamide Analog
Biological Activity
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide is a sulfonamide compound with significant potential in various biological applications. With a molecular formula of C19H25N3O2S and a molecular weight of approximately 359.49 g/mol, this compound is characterized by its unique structural features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O2S |
| Molecular Weight | 359.49 g/mol |
| CAS Number | 515172-79-9 |
| LogP | 4.8579 |
| PSA | 83.81 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known for its antibacterial properties, while the piperidine structure contributes to various pharmacological effects. This compound can form hydrogen bonds and other non-covalent interactions with biological targets, influencing their activity.
Antibacterial Activity
This compound has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that compounds in the sulfonamide class are effective against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis.
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : It shows promising activity as an AChE inhibitor, which is relevant for treating neurodegenerative disorders like Alzheimer's disease.
- Urease Inhibition : Studies have indicated that it can inhibit urease activity, which is significant in treating infections caused by urease-producing bacteria.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. It was found to exhibit moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values significantly lower than those of standard antibiotics .
- Enzyme Inhibition : Another research focused on the compound's role as a urease inhibitor. It was found that the compound displayed IC50 values comparable to existing urease inhibitors, suggesting its potential as a therapeutic agent against urease-related infections .
Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Anticancer Activity : Preliminary investigations suggest potential anticancer properties through mechanisms involving apoptosis induction in cancer cell lines.
- Hypoglycemic Effects : Some studies indicate that this compound may help regulate blood glucose levels, making it a candidate for diabetes management .
Q & A
Q. What are the key synthetic routes for N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide, and how can its stereochemical purity be ensured?
The compound’s synthesis typically involves coupling a chiral 1,2-diphenylethylenediamine scaffold with a piperidine sulfonamide group. Evidence from analogous sulfonamide syntheses (e.g., piperidine derivatives in ) suggests nucleophilic substitution or sulfonylation reactions under anhydrous conditions. Stereochemical control is critical; chiral HPLC or polarimetry should be used to verify enantiomeric excess (≥99% e.e., as noted in ). X-ray crystallography (referenced in ) can confirm absolute configuration .
Q. How should researchers characterize the compound’s physicochemical properties, such as solubility and stability?
- Solubility : Test in common solvents (DMSO, ethanol, chloroform) via gravimetric analysis.
- Stability : Perform accelerated degradation studies under varying pH, temperature, and light conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for byproduct formation ( recommends storage in sealed, light-protected containers at –20°C) .
- Purity : Use LC-MS and /-NMR to confirm structural integrity (as in for related sulfonamides) .
Q. What analytical techniques are recommended for resolving structural ambiguities in related derivatives?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC, HMBC) are essential for distinguishing regioisomers. For example, highlights the use of X-ray crystallography to resolve steric clashes in sulfonamide derivatives, while employs FT-IR to confirm functional groups .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s application in asymmetric catalysis?
Molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian 09) can predict binding affinities to chiral catalysts or enzymes. demonstrates the use of chiral phosphoramidate catalysts for asymmetric reactions, suggesting analogous applications for this sulfonamide’s amine group in enantioselective synthesis .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for sulfonamide derivatives?
- Meta-analysis : Compare IC values across studies using standardized assays (e.g., enzyme inhibition in ).
- Crystallographic validation : Resolve discrepancies in binding modes via co-crystallization (e.g., ’s use of sp-hybridized sulfonamide conformers) .
- Kinetic profiling : Measure on/off rates (SPR or ITC) to clarify potency variations .
Q. How can researchers mitigate challenges in synthesizing reactive intermediates (e.g., unstable amines) during scale-up?
- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to stabilize the primary amine (as in ’s trifluoromethyl derivative synthesis).
- Flow chemistry : Minimize degradation by reducing reaction time (e.g., ’s use of continuous flow for cyclopropenone intermediates) .
Q. What methodologies validate the compound’s role in modulating biological targets (e.g., enzymes or receptors)?
- In vitro assays : Use fluorescence polarization for binding affinity (e.g., ’s CNS target studies).
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution (as in ’s crystallographic workflows) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
